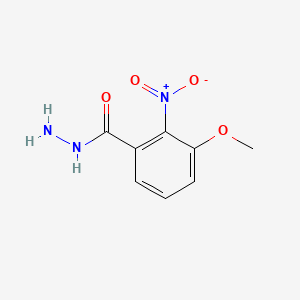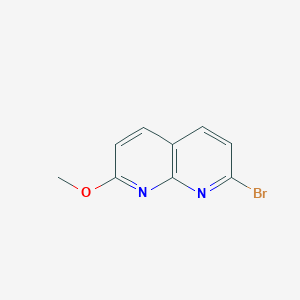
8-Iodo-4-isopropylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is composed of a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 8-Iodo-4-isopropylquinoline can be achieved through several methods. One common approach involves the iodination of 4-isopropylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the iodine is introduced at the 8th position of the quinoline ring.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow reactions or the use of catalysts to enhance the yield and purity of the product. These methods are designed to meet the demands of large-scale production while maintaining the quality of the compound.
Chemical Reactions Analysis
8-Iodo-4-isopropylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the iodine group to a hydrogen atom.
Substitution: The iodine atom at the 8th position can be substituted with other groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution with sodium azide would produce 8-azido-4-isopropylquinoline.
Scientific Research Applications
8-Iodo-4-isopropylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into the pharmacological properties of this compound has shown potential for developing new therapeutic agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 8-Iodo-4-isopropylquinoline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The iodine atom and isopropyl group can influence the compound’s binding affinity and specificity, leading to various biological outcomes.
Molecular pathways involved in its action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. These effects can result in changes in cellular processes, such as apoptosis, cell proliferation, or immune responses.
Comparison with Similar Compounds
8-Iodo-4-isopropylquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Compounds with an oxygen atom attached to the nitrogen in the quinoline ring, exhibiting different chemical reactivity and biological activity.
4-Aminoquinolines: Another class of quinoline derivatives used in medicinal chemistry, including drugs like amodiaquine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H12IN |
|---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
8-iodo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12IN/c1-8(2)9-6-7-14-12-10(9)4-3-5-11(12)13/h3-8H,1-2H3 |
InChI Key |
SYZGOYPBFDQKBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=C(C2=NC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)







